molecular formula C17H14O4 B10876546 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one

2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one

Katalognummer: B10876546
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: QLMBMAAPRVIGGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 4-ethoxyphenyl group at position 2 and a hydroxyl group at position 5. Its molecular weight, calculated as 296.28 g/mol, places it within the range of bioactive flavonoids, which are often explored for pharmaceutical and analytical applications.

Eigenschaften

Molekularformel

C17H14O4

Molekulargewicht

282.29 g/mol

IUPAC-Name

2-(4-ethoxyphenyl)-6-hydroxychromen-4-one

InChI

InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)17-10-15(19)14-9-12(18)5-8-16(14)21-17/h3-10,18H,2H2,1H3

InChI-Schlüssel

QLMBMAAPRVIGGV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Aldol Condensation : A mixture of 2-hydroxyacetophenone (1.2 equiv) and 4-ethoxybenzaldehyde (1 equiv) in ethanol undergoes reflux with 40% aqueous KOH for 6–8 hours. The chalcone intermediate precipitates upon cooling, with yields reaching 70–75%.

  • Cyclization : The chalcone is treated with concentrated H₂SO₄ in ethanol at 80°C for 4 hours, inducing intramolecular cyclization. This step achieves 60–68% yield, with the 6-hydroxy group stabilized via hydrogen bonding during protonation.

Critical Factors :

  • Excess 2-hydroxyacetophenone drives the equilibrium toward chalcone formation.

  • Acid strength directly impacts cyclization efficiency; weaker acids (e.g., acetic acid) result in incomplete conversion.

Palladium-Catalyzed Intramolecular Acylation

Palladium-catalyzed methods enable direct construction of the chromen-4-one skeleton via intramolecular acylation. This approach, adapted from, utilizes alkenyl bromides and aldehydes as precursors.

Synthetic Pathway

  • Precursor Synthesis : 4-Ethoxyphenyl-substituted alkenyl bromide is prepared via bromination of 4-ethoxycinnamyl alcohol using PBr₃ in dichloromethane (0°C, 2 hours).

  • Palladium-Catalyzed Cyclization : The alkenyl bromide (1 equiv) and salicylaldehyde derivative (1.2 equiv) are combined with Pd(PPh₃)₄ (5 mol%), Xphos (10 mol%), and K₂CO₃ (2 equiv) in 1,4-dioxane at 110°C for 12 hours.

Performance Metrics :

  • Yield: 65–78% after column chromatography (silica gel, hexane/ethyl acetate).

  • Selectivity: The bulky Xphos ligand suppresses β-hydride elimination, favoring acylation over side reactions.

Limitations :

  • High catalyst loading (15 mol% total Pd/ligand) increases costs.

  • Requires anhydrous conditions and inert atmosphere.

Enaminone Cyclization Using Amberlyst®15

A greener alternative employs enaminone precursors cyclized via solid acid catalysis. Adapted from, this method avoids hazardous solvents and simplifies purification.

Procedure

  • Enaminone Preparation : 2-Amino-5-hydroxyphenyl-4-ethoxyphenylenaminone is synthesized by condensing 4-ethoxybenzoyl chloride with 2-amino-5-hydroxyacetophenone in toluene (reflux, 8 hours).

  • Cyclization : The enaminone (1 mmol) and Amberlyst®15 (40% w/w) in toluene are stirred at room temperature for 12 hours. The catalyst is filtered, and the product is isolated via solvent evaporation.

Advantages :

  • Catalyst reusability: Amberlyst®15 retains activity for 3–4 cycles.

  • Yield: 75–82% without chromatography.

Mechanistic Insight :
Protonation of the enaminone’s β-nitrogen by Amberlyst®15’s sulfonic acid groups triggers cyclization, forming the chromen-4-one ring.

One-Pot Synthesis via Nucleophilic Substitution

A one-pot strategy using methyltrifluoromethanesulfonate (MeOTf) as a catalyst, reported in, streamlines synthesis by combining nucleophilic substitution and cyclization.

Protocol

  • Reactants : 4-Ethoxyphenacyl bromide (1 equiv) and 2,6-dihydroxyacetophenone (1.2 equiv) are mixed in nitromethane with MeOTf (20 mol%) at 60°C for 12 hours.

  • Workup : The crude mixture is purified via column chromatography (hexane/ethyl acetate) to isolate the product.

Key Observations :

  • Yield: 70–73%.

  • MeOTf regenerates in situ via reaction of TfOH (generated during catalysis) with methanol, sustaining catalytic activity.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on critical parameters:

MethodYield (%)Reaction Time (h)Catalyst CostEnvironmental ImpactScalability
Claisen-Schmidt60–6810–12LowModerate (H₂SO₄)High
Palladium-Catalyzed65–7812HighHigh (Pd waste)Moderate
Enaminone Cyclization75–8212LowLow (reusable)High
One-Pot (MeOTf)70–7312ModerateModerateModerate

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Baustein für die Synthese komplexerer Moleküle verwendet

Biologie

Biologisch zeigt diese Verbindung eine signifikante antioxidative Aktivität, was sie zu einem Kandidaten für Studien im Zusammenhang mit oxidativem Stress und dessen Auswirkungen auf zelluläre Funktionen macht. Sie wurde auf ihre Fähigkeit untersucht, freie Radikale abzufangen und Zellen vor oxidativem Schaden zu schützen.

Medizin

In der Medizin hat sich this compound als vielversprechendes Antitumormittel erwiesen. Studien haben seine Fähigkeit gezeigt, die Proliferation von Krebszellen zu hemmen und Apoptose zu induzieren. Darüber hinaus machen seine entzündungshemmenden Eigenschaften es zu einem potenziellen therapeutischen Mittel bei entzündlichen Erkrankungen.

Industrie

Industriell kann diese Verbindung aufgrund ihrer bioaktiven Eigenschaften in der Formulierung von Arzneimitteln und Nahrungsergänzungsmitteln verwendet werden. Sie wird auch für ihre potenzielle Verwendung in kosmetischen Produkten aufgrund ihrer antioxidativen Vorteile untersucht.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Seine antioxidative Aktivität ist hauptsächlich auf seine Fähigkeit zurückzuführen, Wasserstoffatome zu spenden und so freie Radikale zu neutralisieren. In Krebszellen induziert es Apoptose durch Aktivierung von Caspasen und Modulation von Signalwegen wie dem PI3K/Akt-Signalweg.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a chromenone structure with an ethoxy group at the 2-position and a hydroxyl group at the 6-position. Its molecular formula is C18H18O3C_{18}H_{18}O_3 with a molecular weight of 286.34 g/mol. The unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Research has revealed that 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one exhibits several promising biological properties:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help in mitigating oxidative stress-related diseases. Studies indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions. In vitro studies using macrophage cell lines have confirmed its ability to reduce levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .
  • Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Research indicates that it induces apoptosis and inhibits cell proliferation in a dose-dependent manner, with IC50 values demonstrating potent anticancer activity .

Antioxidant Activity Assessment

Objective : To evaluate the antioxidant capacity of this compound using DPPH radical scavenging assay.

Methodology : Various concentrations of the compound were tested against DPPH radicals, and the percentage of inhibition was calculated.

Findings : The compound showed a strong correlation between concentration and radical scavenging activity, indicating its potential as a natural antioxidant agent.

Anti-inflammatory Effects on RAW Macrophages

Objective : To assess the anti-inflammatory potential using LPS-stimulated RAW 264.7 macrophages.

Methodology : Cells were pre-treated with varying concentrations of the compound before LPS stimulation; levels of inflammatory cytokines were measured using ELISA.

Findings : Treatment resulted in significantly decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties .

Anticancer Activity on MCF-7 Cells

Objective : To evaluate the effects on MCF-7 breast cancer cells.

Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells .

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer cells, it induces apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one 4-Ethoxy (R2), Hydroxy (R6) 296.28 Enhanced lipophilicity; potential receptor binding
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one 4-Methoxy (R2), 5,7-Dihydroxy 284.27 High solubility in polar solvents; antioxidant activity
6,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one 4-Hydroxy (R3), 6,7-Dihydroxy 286.24 Strong metal chelation; antioxidant applications
3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one 4-Methoxy (R2), 3-Hydroxy, 6-Methyl 298.29 Vanadium(V) complexation; spectrophotometric analysis
5,7-Dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxy (R2), 5,7-Dihydroxy, 6,8-Dimethoxy 374.34 Reduced polarity; niche bioactivity

Key Observations:

Ethoxy vs.

Hydroxyl Group Positioning : The hydroxyl group at position 6 in the target compound facilitates hydrogen bonding, which may improve receptor interactions. In contrast, 6,7-dihydroxy analogs (e.g., 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) exhibit stronger metal-chelating properties due to adjacent hydroxyl groups .

Methyl Substituents : Methyl groups (e.g., in 3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one) introduce steric effects, influencing binding specificity in analytical applications .

Biologische Aktivität

2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. Flavonoids are known for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

This structure features a chromen-4-one core with an ethoxy group at the para position of the phenyl ring and a hydroxyl group at the 6-position.

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties, which are crucial for combating oxidative stress. The compound this compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Quercetin15
Rutin30

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest its potential use in treating inflammatory diseases.

Case Study:
In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in nitric oxide (NO) production, indicating its efficacy in modulating inflammatory responses .

Anticancer Potential

Flavonoids are also recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)20Induction of apoptosis via caspase activation
MCF-7 (breast cancer)18Cell cycle arrest at G1 phase
A549 (lung cancer)22Inhibition of proliferation

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
  • Anti-inflammatory Mechanism: It inhibits key enzymes involved in the inflammatory pathway.
  • Apoptotic Pathway Activation: The compound triggers intrinsic apoptotic pathways in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a reaction between a substituted acetophenone derivative (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethanone) and an aldehyde (e.g., 4-ethoxybenzaldehyde) under alkaline conditions (e.g., KOH/ethanol) . Purification often involves recrystallization from polar aprotic solvents like DMF or ethanol. Reaction optimization may require temperature control (5–10°C) to minimize side products .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on X-ray crystallography for unambiguous determination of the chromenone core and substituent positions . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify ethoxyphenyl and hydroxyl proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, hydroxyl protons at δ 9–12 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 297.10) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Researchers often use:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or cyclooxygenases, with IC50_{50} determination .

Q. Which analytical methods are recommended for purity assessment and stability studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to quantify impurities (<1%) .
  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Structural analogs : Compare activity with derivatives (e.g., 6-fluoro-2-phenyl-4H-chromen-4-one ) to isolate substituent effects.
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic interference : Perform hepatic microsome studies to assess stability or metabolite generation .

Q. What strategies optimize the synthetic yield of this compound?

Advanced approaches include:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance condensation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield (>75%) .
  • Flow chemistry : Improve scalability and reduce side-product formation via continuous reactors .

Q. How can computational methods elucidate structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Train models on chromenone derivatives to predict bioactivity based on descriptors (e.g., logP, polar surface area) .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituents .

Q. What experimental designs address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 blends (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles to enhance bioavailability .
  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to improve aqueous stability .

Methodological Challenges & Solutions

Resolving crystallographic ambiguities in chromenone derivatives

  • High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • SHELX refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O interactions) .
  • Twinned crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections .

Designing mechanistic studies for anticancer activity

  • Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .
  • ROS detection : Use DCFH-DA probes to quantify oxidative stress in treated cells .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.